Zosuquidar Trihydrochloride: A Deep Dive into its Mechanism of Action as a P-glycoprotein Inhibitor
Zosuquidar Trihydrochloride: A Deep Dive into its Mechanism of Action as a P-glycoprotein Inhibitor
For Immediate Release
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
[City, State] – Zosuquidar (B1662489) trihydrochloride, a potent and selective third-generation inhibitor of P-glycoprotein (P-gp), stands as a critical tool in the ongoing battle against multidrug resistance (MDR) in oncology. This technical guide provides an in-depth exploration of the core mechanism of action of Zosuquidar, offering valuable insights for researchers, scientists, and drug development professionals. Zosuquidar works by directly targeting and inhibiting the P-gp efflux pump, a key player in the development of resistance to a wide array of chemotherapeutic agents.[1][2][3]
Core Mechanism: Inhibition of P-glycoprotein
Zosuquidar functions as a non-competitive inhibitor of P-glycoprotein, a member of the ATP-binding cassette (ABC) transporter superfamily.[3] P-gp is an ATP-dependent efflux pump that actively transports various structurally and functionally diverse compounds out of cells, including a majority of cancer therapeutics.[4][5] This action reduces the intracellular concentration of cytotoxic drugs, rendering them ineffective and leading to multidrug resistance.[1][5][6]
Zosuquidar exhibits high-affinity binding to the transmembrane region of P-gp.[3] Cryo-electron microscopy studies have revealed that two molecules of Zosuquidar bind within a central, enclosed pocket of P-gp, spanning almost the entire width of the lipid membrane.[7] This binding event is stabilized by interactions with key amino acid residues, including tyrosine Y953.[7] Upon binding, Zosuquidar locks the transporter in an occluded, non-functional conformation.[3][7] This conformational trapping prevents the necessary structural changes required for ATP hydrolysis and subsequent drug efflux, effectively shutting down the pump's activity.[3]
Signaling Pathways Influencing P-glycoprotein Expression
The expression of P-glycoprotein is regulated by various cell signaling pathways. While Zosuquidar's primary mechanism is the direct inhibition of existing P-gp pumps, understanding the pathways that control P-gp expression is crucial for a comprehensive approach to overcoming MDR. Key signaling pathways implicated in the regulation of P-gp expression include:
-
PI3K/Akt Pathway: This pathway is known to positively regulate the expression of P-gp.[4][8]
-
MAPK Signaling Pathways: The mitogen-activated protein kinase (MAPK) signaling network, which includes the ERK, p38 MAPK, and JNK pathways, plays a complex role in P-gp regulation.[4][5][9] The MAPK/ERK pathway is generally associated with positive regulation of P-gp, while the p38 MAPK pathway can negatively regulate its expression.[4] The JNK pathway has been reported to be involved in both positive and negative regulation.[4]
-
NF-κB Pathway: This pathway can be activated by MAPK signaling and directly up-regulate P-gp expression by binding to the MDR1 gene promoter.[5]
-
p53: The tumor suppressor protein p53 typically downregulates P-gp.[5] Mutations in p53 can lead to enhanced P-gp activity.[5]
Quantitative Data Summary
The potency of Zosuquidar as a P-gp inhibitor has been quantified in numerous studies. The following tables summarize key inhibitory and cytotoxic concentration data.
| Parameter | Value | Assay Conditions | Reference |
| Ki | 59 nM | Cell-free assay | [10][11][12] |
| IC50 (P-gp Inhibition) | 79 nM | Etoposide (B1684455) efflux in Caco-2 cells | [13] |
| IC50 (P-gp Inhibition) | 417 ± 126 nM | Calcein-AM assay in MDCKII-MDR1 cells | [14] |
| Cell Line | P-gp Expression | IC50 of Daunorubicin (µM) | IC50 of Daunorubicin with 0.3 µM Zosuquidar (µM) | Reversal Fold | Reference |
| K562 | Low | 0.2 | Not specified | Not applicable | [15] |
| K562/DOX | High | >50 | 1.1 ± 0.4 | >45.5 | [15][16] |
| HL60 | Low | Not specified | Not specified | Not applicable | [15] |
| HL60/DNR | High | Not specified | Not specified | Not specified | [15][16] |
| CCRF-CEM | Drug-sensitive | 6 µM | Not specified | Not applicable | [10] |
| CEM/VLB100 | MDR | 7 µM | Not specified | Not applicable | [10] |
| P388 | Drug-sensitive | 15 µM | Not specified | Not applicable | [10] |
| P388/ADR | MDR | 8 µM | Not specified | Not applicable | [10] |
| MCF7 | Drug-sensitive | 7 µM | Not specified | Not applicable | [10] |
| MCF7/ADR | MDR | 15 µM | Not specified | Not applicable | [10] |
| 2780 | Drug-sensitive | 11 µM | Not specified | Not applicable | [10] |
| 2780AD | MDR | 16 µM | Not specified | Not applicable | [10] |
Visualizing the Mechanism and Related Pathways
To visually represent the complex processes involved, the following diagrams have been generated using the DOT language.
Caption: Zosuquidar binds to and inhibits the P-glycoprotein efflux pump.
Caption: Key signaling pathways that regulate the expression of P-glycoprotein.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of Zosuquidar's mechanism of action.
P-glycoprotein ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by P-gp, which is coupled to drug transport, and how it is affected by an inhibitor.[3][17]
Objective: To determine the effect of Zosuquidar on the ATP hydrolysis activity of P-gp.
Materials:
-
Membrane vesicles from cells overexpressing P-gp (e.g., High Five insect cells or HEK293 cells).[18][19]
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 2 mM ouabain, 1 mM EGTA).
-
ATP regenerating system (e.g., 5 mM phosphoenolpyruvate (B93156) and 3.6 units/mL pyruvate (B1213749) kinase).[11]
-
ATP.
-
Zosuquidar.
-
Sodium orthovanadate (a known P-gp ATPase inhibitor).
-
Reagents for detecting inorganic phosphate (B84403) (Pi).
Protocol:
-
Prepare membrane vesicles containing P-gp.
-
Incubate the membrane vesicles (8-10 µg protein) in the assay buffer.[11]
-
Add varying concentrations of Zosuquidar or a vehicle control to the reaction mixture.
-
Initiate the reaction by adding a final concentration of 3 mM ATP.[11]
-
Incubate the reaction at 37°C for a defined period (e.g., 20-90 minutes).[11]
-
Stop the reaction by adding a solution to halt enzymatic activity (e.g., sodium dodecyl sulfate).
-
Measure the amount of inorganic phosphate (Pi) released using a colorimetric assay.
-
The vanadate-sensitive ATPase activity is calculated as the difference between the Pi released in the absence and presence of sodium orthovanadate.
-
Plot the percentage of basal ATPase activity against the Zosuquidar concentration to determine the IC50.
Rhodamine 123 Efflux Assay
This cell-based assay measures the ability of a compound to inhibit the P-gp-mediated efflux of a fluorescent substrate, Rhodamine 123.[20][21]
Objective: To assess the P-gp inhibitory activity of Zosuquidar by measuring the intracellular accumulation of Rhodamine 123.
Materials:
-
P-gp overexpressing cells (e.g., K562/ADR, NCI/ADR-RES) and their parental drug-sensitive cell line.[1]
-
Cell culture medium.
-
Rhodamine 123 stock solution (in DMSO).
-
Zosuquidar stock solution (in DMSO).
-
Phosphate-buffered saline (PBS).
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader or flow cytometer.
Protocol:
-
Seed the P-gp overexpressing and parental cells into a 96-well plate and culture until they form a confluent monolayer.[20]
-
Prepare serial dilutions of Zosuquidar in cell culture medium. The final DMSO concentration should be kept low (e.g., ≤ 0.5%) to avoid cytotoxicity.[20]
-
Remove the culture medium from the cells and wash the monolayers twice with warm PBS.[20]
-
Add the Zosuquidar dilutions (or vehicle control) to the respective wells and pre-incubate at 37°C for 30-60 minutes.[1][20]
-
Add Rhodamine 123 to all wells to a final concentration of approximately 5 µM.[20]
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) in the dark.
-
Remove the loading solution and wash the cells twice with ice-cold PBS to stop the efflux.
-
Add fresh assay buffer to each well.
-
Measure the intracellular fluorescence using a fluorescence plate reader or by flow cytometry.
-
An increase in intracellular fluorescence in the presence of Zosuquidar indicates inhibition of P-gp-mediated efflux. Calculate the IC50 value from the dose-response curve.
Calcein-AM Efflux Assay
Similar to the Rhodamine 123 assay, this method uses a fluorogenic substrate, Calcein-AM, to measure P-gp activity.[14]
Objective: To quantify the P-gp inhibitory potency of Zosuquidar.
Materials:
-
P-gp overexpressing cells (e.g., MDCKII-MDR1).[14]
-
Calcein-AM stock solution (in DMSO).
-
Zosuquidar.
-
Assay buffer.
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader.
Protocol:
-
Seed cells in a 96-well plate and grow to confluency.
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with various concentrations of Zosuquidar for 15-30 minutes at 37°C.[20]
-
Add Calcein-AM to each well to a final concentration of approximately 0.25-1 µM.[20]
-
Incubate at 37°C for 15-30 minutes in the dark.[20]
-
Wash the cells twice with ice-cold PBS.[20]
-
Add fresh assay buffer to each well.
-
Measure the intracellular fluorescence (Excitation: ~494 nm, Emission: ~517 nm).[20]
-
Increased fluorescence corresponds to P-gp inhibition. Determine the IC50 from the resulting data.
References
- 1. dntp-mixture.com [dntp-mixture.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. benchchem.com [benchchem.com]
- 4. P-glycoprotein - Wikipedia [en.wikipedia.org]
- 5. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]
- 6. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]
- 7. Structure of a zosuquidar and UIC2-bound human-mouse chimeric ABCB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. P-glycoprotein - Wikiwand [wikiwand.com]
- 9. Signal transduction pathways and transcriptional mechanisms of ABCB1/Pgp-mediated multiple drug resistance in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. ashpublications.org [ashpublications.org]
- 13. Oral etoposide and zosuquidar bioavailability in rats: Effect of co-administration and in vitro-in vivo correlation of P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Combinational Inhibition of P-Glycoprotein-Mediated Etoposide Transport by Zosuquidar and Polysorbate 20 [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. P-gp Inhibition Assay - Creative Bioarray [dda.creative-bioarray.com]
- 18. P-glycoprotein Inhibition Service | Evotec [evotec.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. aacrjournals.org [aacrjournals.org]
